N'-[1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide
Description
N'-[1-(4-Nitrophenyl)ethylidene]-2-phenylacetohydrazide is a Schiff base ligand characterized by a phenylacetohydrazide backbone conjugated with a 4-nitrophenyl ethylidene group. This compound serves as a precursor for synthesizing copper(II) complexes, which exhibit notable antimicrobial activity against Escherichia coli and Staphylococcus aureus . While the ligand itself lacks inherent antimicrobial properties, its metal complexes demonstrate efficacy comparable to standard antibiotics like ampicillin, highlighting the critical role of metal coordination in enhancing bioactivity .
Properties
Molecular Formula |
C16H15N3O3 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C16H15N3O3/c1-12(14-7-9-15(10-8-14)19(21)22)17-18-16(20)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20)/b17-12+ |
InChI Key |
PMFZWUMLOIYDFO-SFQUDFHCSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CC=C1)/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 4-nitroacetophenone and phenylacetohydrazide. The reaction is catalyzed by glacial acetic acid and carried out in ethanol as the solvent . The reaction conditions include refluxing the mixture for several hours to ensure complete condensation and formation of the desired hydrazone derivative.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The hydrazone moiety can be reduced to form corresponding hydrazine derivatives.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of various substituents onto the aromatic rings.
Scientific Research Applications
N’-[(1E)-1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of fluorescent materials and sensors due to its photophysical properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π stacking interactions with biological molecules, influencing their function. In antimicrobial applications, it may disrupt cell wall synthesis or interfere with essential enzymes . In fluorescent materials, the compound’s photophysical properties are exploited to create materials that emit light under specific conditions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
Target Compound:
- Core structure : Phenylacetohydrazide with a 4-nitrophenyl ethylidene substituent.
- Key functional groups: Hydrazide (–NH–CO–), nitro (–NO₂), and aromatic rings.
Analog 1: (E)-2-Fluoro-N'-(1-(4-Nitrophenyl)ethylidene)benzohydrazide
- Structural difference : Fluorine atom at the ortho position of the benzohydrazide ring.
- Impact : Introduces electron-withdrawing effects, enhancing solvatochromism and fluorescence properties. This compound exhibits strong solvatochromic shifts (Δλ = 50–60 nm) in varying solvents, attributed to intramolecular charge transfer (ICT) .
Analog 2: (E)-5-Amino-8-nitro-N'-(1-(4-nitrophenyl)ethylidene)-7-phenyl-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6-carbohydrazide
- Structural difference : Fused thiazolo-pyridine heterocycle with additional nitro and phenyl groups.
Analog 3: 2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-N′-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
Physicochemical Properties
Notable Observation: Fluorinated analogs exhibit tunable photophysical behavior, making them candidates for sensor applications, while the target compound’s utility lies in coordination chemistry.
Biological Activity
N'-[1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the compound's synthesis, biological activity, mechanisms of action, and comparative studies with similar compounds.
The synthesis of this compound typically involves a condensation reaction between 4-nitroacetophenone and phenylacetohydrazide, catalyzed by glacial acetic acid in ethanol. This reaction yields the target compound with high purity and yield, often achieved through recrystallization techniques.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H15N3O3 |
| Molecular Weight | 297.31 g/mol |
| IUPAC Name | N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2-phenylacetamide |
| InChI Key | PMFZWUMLOIYDFO-SFQUDFHCSA-N |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies using the agar well diffusion method have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with essential enzymatic functions within the bacteria .
Case Study: Antimicrobial Screening
In a study evaluating the antimicrobial efficacy of several hydrazone derivatives, this compound was found to have minimum inhibitory concentrations (MICs) comparable to standard antibiotics like chloramphenicol. This suggests its potential as an alternative antimicrobial agent in therapeutic applications.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the nitrophenyl group is believed to enhance its cytotoxic effects by facilitating interactions with cellular targets involved in cancer progression .
Research Findings on Anticancer Activity
| Study Focus | Findings |
|---|---|
| Cell Lines Tested | HeLa (cervical), MCF-7 (breast) |
| Mechanism | Induction of apoptosis via caspase activation |
| IC50 Values | 25 µM for HeLa cells, 30 µM for MCF-7 |
The biological activity of this compound can be attributed to its ability to form hydrogen bonds and π-π stacking interactions with biological macromolecules. These interactions can lead to alterations in protein structure and function, impacting various metabolic pathways within microorganisms and cancer cells.
Comparative Analysis
When compared to other hydrazone derivatives, such as (E)-2-fluoro-N’-(1-(4-nitrophenyl)ethylidene)benzohydrazide, this compound shows enhanced reactivity due to the electron-withdrawing nature of the nitro group. This structural feature may contribute to its superior biological activity.
Comparison Table: Hydrazone Derivatives
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| (E)-2-fluoro-N’-(1-(4-nitrophenyl)ethylidene)benzohydrazide | Moderate | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
